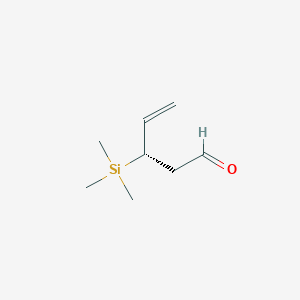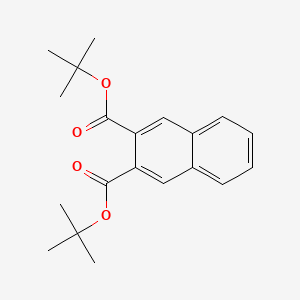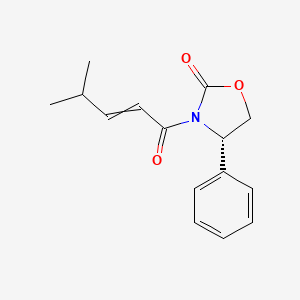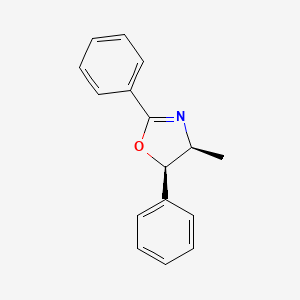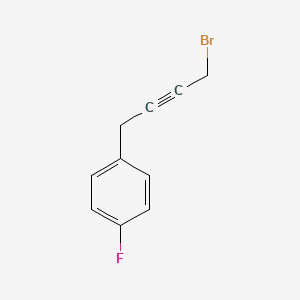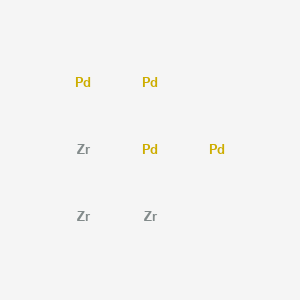
Palladium;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium and zirconium are two transition metals that form a variety of compounds with unique properties and applications. Palladium is known for its excellent catalytic properties, while zirconium is valued for its high resistance to corrosion and heat. When combined, these elements create compounds that are highly effective in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Palladium and zirconium compounds can be synthesized through various methods. One common approach is the impregnation and post-reduction method, where palladium nanoparticles are supported on zirconia. This method involves the use of a reducing agent to facilitate the formation of palladium nanoparticles on the zirconium oxide support . Another method involves in-situ reduction, where palladium catalysts are synthesized in an inert solvent with controlled reducing agents and pre-nucleation steps to optimize the interaction between the support and the active metal .
Industrial Production Methods: In industrial settings, palladium and zirconium compounds are often produced through high-energy ball milling techniques. For example, magnesium hydride doped with metallic glassy zirconium palladium nanopowder is fabricated using this method. The end-product is then consolidated into bulk forms using hot-pressing techniques .
化学反応の分析
Types of Reactions: Palladium and zirconium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the unique catalytic properties of palladium and the stability of zirconium.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. For instance, palladium-zirconium catalysts are effective in hydrogenation reactions, where unsaturated compounds are converted to saturated ones under mild conditions . Additionally, these compounds can facilitate the oxidation of thiols to disulfides by providing a surface for the reaction to occur .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically produce saturated hydrocarbons, while oxidation reactions yield disulfides .
科学的研究の応用
Palladium and zirconium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including Heck, Ullmann, and Suzuki reactions . In biology and medicine, these compounds are explored for their potential in drug delivery systems and as antimicrobial agents. In industry, they are used in fuel cells, hydrogen storage systems, and as catalysts for environmental applications .
作用機序
The mechanism of action of palladium and zirconium compounds involves their ability to facilitate chemical reactions by providing a surface for reactant molecules to adsorb and react. Palladium, in particular, is known for its ability to undergo oxidative addition, migratory insertion, and reductive elimination, which are key steps in many catalytic cycles . Zirconium, on the other hand, provides stability and resistance to corrosion, enhancing the overall effectiveness of the compound .
類似化合物との比較
Palladium and zirconium compounds can be compared with other transition metal compounds, such as those containing platinum or titanium. While platinum compounds also exhibit excellent catalytic properties, palladium compounds are often preferred due to their lower cost and higher availability. Zirconium compounds, compared to titanium compounds, offer better resistance to corrosion and higher thermal stability . Similar compounds include platinum-zirconium and titanium-zirconium compounds, which share some properties but differ in their specific applications and effectiveness.
Conclusion
Palladium and zirconium compounds are versatile and valuable in various scientific and industrial applications Their unique combination of catalytic activity, stability, and resistance to corrosion makes them highly effective in facilitating chemical reactions and enhancing the performance of various systems
特性
CAS番号 |
152061-04-6 |
|---|---|
分子式 |
Pd4Zr3 |
分子量 |
699.4 g/mol |
IUPAC名 |
palladium;zirconium |
InChI |
InChI=1S/4Pd.3Zr |
InChIキー |
VPSCENBJTKDSQB-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Zr].[Zr].[Pd].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


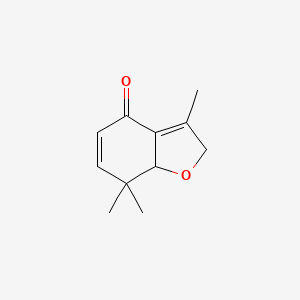
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
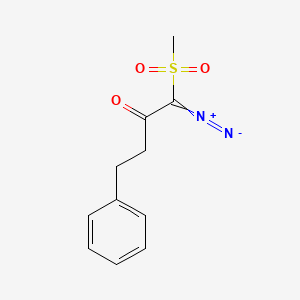
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
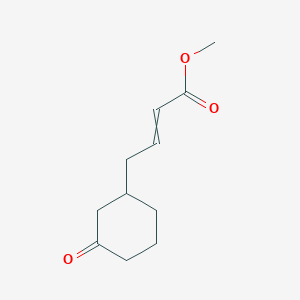
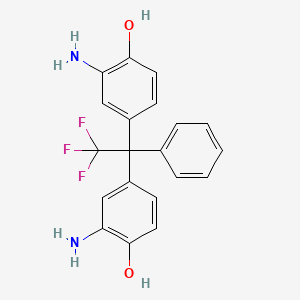
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
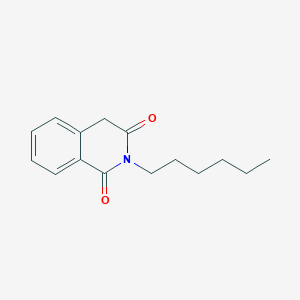
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
